molecular formula C10H10N2O3 B2985080 2-acetyl-3-methyl-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-4,6-dione CAS No. 870692-82-3

2-acetyl-3-methyl-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-4,6-dione

Cat. No.: B2985080
CAS No.: 870692-82-3
M. Wt: 206.201
InChI Key: XZEKLDSAYFPKLQ-UHFFFAOYSA-N
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Description

2-acetyl-3-methyl-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-4,6-dione is a heterocyclic compound with a unique structure that combines elements of pyrrole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetyl-3-methyl-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-4,6-dione typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might involve the condensation of a pyridine derivative with an acetyl group, followed by cyclization and oxidation steps. The specific conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, would be considered to make the production more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-acetyl-3-methyl-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-4,6-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrrolo[3,2-c]pyridine core.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Conditions for substitution reactions can vary widely, but typical reagents include halogens for electrophilic substitution and organometallic compounds for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 2-acetyl-3-methyl-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-4,6-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its derivatives might serve as inhibitors or activators of specific enzymes, providing insights into biochemical processes.

Medicine

Medically, this compound and its derivatives are investigated for their potential therapeutic properties. They might exhibit anti-inflammatory, anticancer, or antimicrobial activities, making them candidates for drug development.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism by which 2-acetyl-3-methyl-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-4,6-dione exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-acetyl-3-methylpyridine
  • 3-methyl-1H-pyrrolo[3,2-c]pyridine
  • 4,6-dioxo-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine

Uniqueness

What sets 2-acetyl-3-methyl-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-4,6-dione apart from similar compounds is its specific combination of functional groups and ring structure. This unique arrangement allows for distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-acetyl-3-methyl-1,7-dihydropyrrolo[3,2-c]pyridine-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-4-8-6(11-9(4)5(2)13)3-7(14)12-10(8)15/h11H,3H2,1-2H3,(H,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZEKLDSAYFPKLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C(=O)NC(=O)C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870692-82-3
Record name 2-acetyl-3-methyl-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-4,6-dione
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